molecular formula C12H16N4O2S B2960392 N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1797554-15-4

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2960392
CAS No.: 1797554-15-4
M. Wt: 280.35
InChI Key: VVUWBMIHRNIKJU-UHFFFAOYSA-N
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Description

N-(2-Methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by a methoxy-substituted ethyl chain linked to a 5-methylthiophen-2-yl moiety.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O2S/c1-8-4-5-11(19-8)10(18-3)6-13-12(17)9-7-16(2)15-14-9/h4-5,7,10H,6H2,1-3H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVUWBMIHRNIKJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CN(N=N2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazoles, known for their diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its therapeutic potential, mechanisms of action, and comparative analyses with related compounds.

Structural Characteristics

The compound features a unique molecular structure characterized by:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Methoxy Group : Enhances solubility and potentially modulates biological activity.
  • Thiophene Substituent : Contributes to the compound's reactivity and interaction with biological targets.

The molecular formula is C12H14N4O2SC_{12}H_{14}N_{4}O_{2}S, with a molecular weight of approximately 282.34 g/mol.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Substitution Reactions : The methoxy and thiophene groups are introduced through various coupling reactions.
  • Final Carboxamide Formation : The carboxamide group is added to complete the synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. Notable findings include:

  • Inhibition of Cell Proliferation : The compound exhibits significant antiproliferative activity against various cancer cell lines.
    • IC50 Values : In vitro studies report IC50 values as low as 1.1 µM against MCF-7 (breast cancer) and 2.6 µM against HCT-116 (colon cancer) cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Against Pathogens : Research indicates effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus.
    • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values comparable to established antibiotics .

The biological effects of this compound are believed to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial metabolism.
  • Receptor Binding : It may interact with specific receptors that modulate cellular pathways related to growth and survival.

Comparative Analysis

A comparative analysis with similar triazole derivatives reveals significant differences in biological activity based on structural variations:

CompoundStructureAnticancer Activity (IC50)Antimicrobial Activity
N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-triazoleContains methoxy and thiophene groupsSignificant activity against MCF-7 and HCT-116Effective against E. coli and S. aureus
1-(4-chlorophenyl)-N-(3-methoxybenzyl)-triazoleLacks thiophene groupVariable activity depending on substituentsVariable antimicrobial effects
N-(3-methoxybenzyl)-triazoleLacks methoxy groupLower anticancer activity compared to aboveReduced antimicrobial efficacy

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Anticancer Activity : A study demonstrated that triazole derivatives exhibited significant antiproliferative effects in vitro, outperforming standard chemotherapeutics like doxorubicin .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties against E. coli and S. aureus, confirming the compound's potential as an antibiotic alternative .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of 1,2,3-triazole-4-carboxamides, which are frequently explored for their synthetic versatility and bioactivity. Below is a comparative analysis with structurally related analogs:

Structural Analogues and Substituent Effects

Compound 38 (3-Methyl-N-(1-(1-methyl-1H-1,2,4-triazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide): Key Differences: Replaces the 1,2,3-triazole with a 1,2,4-triazole and incorporates a trifluoromethylpyridine moiety. Purity: 80.56% (HPLC), suggesting moderate stability under synthesis conditions .

Compound 39 (3-Methyl-N-(1-(5-methyl-1,2,4-oxadiazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide): Key Differences: Substitutes the triazole with an oxadiazole ring, known for improved metabolic resistance. Purity: 98.36% (HPLC), indicating higher synthetic efficiency compared to Compound 38 .

5-Amino-1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide: Key Differences: Features an amino group at the 5-position of the triazole and a thienylmethyl substituent. The amino group may enhance solubility or binding interactions .

Compound 32 (5-(Benzyloxy)-N-(3,5-difluoro[1,1'-biphenyl]-4-yl)-2-methyl-2H-1,2,3-triazole-4-carboxamide):

  • Key Differences : Incorporates a benzyloxy group and difluorobiphenyl substituent, which could enhance lipophilicity and π-π stacking interactions.
  • Synthetic Yield : 94%, demonstrating high efficiency in coupling reactions .

Crystallographic and Analytical Considerations

Structural elucidation of such compounds often relies on tools like SHELXL for crystallographic refinement and WinGX/ORTEP for molecular visualization . For instance, the crystalline forms of triazole derivatives (e.g., in ) emphasize the role of substituents in packing efficiency and polymorph stability .

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